molecular formula C12H12ClN3O B1416931 2-chloro-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]acetamide CAS No. 1152508-21-8

2-chloro-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]acetamide

Cat. No.: B1416931
CAS No.: 1152508-21-8
M. Wt: 249.69 g/mol
InChI Key: WRVQAZRWHRUITH-UHFFFAOYSA-N
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Description

“2-chloro-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]acetamide” is a compound that belongs to the class of pyrazole derivatives . Pyrazoles are five-membered heterocycles that are particularly useful in organic synthesis . They have a wide range of applications in different areas such as technology, medicine, and agriculture . They are described as inhibitors of protein glycation, antibacterial, antifungal, anticancer, antidepressant, anti-inflammatory, anti-tuberculosis, antioxidant, and antiviral agents .


Synthesis Analysis

The synthesis of pyrazole derivatives has been a subject of interest for many researchers . A variety of synthesis methods and synthetic analogues have been reported over the years . For instance, the introduction of heteroaromatic rings in the synthesis of a novel glycine transporter 1 (GlyT1) inhibitor led to an increase in the GlyT1 inhibitory activity .


Molecular Structure Analysis

The molecular structure of pyrazole derivatives, including “this compound”, is characterized by the presence of a pyrazole nucleus in different structures . This leads to diversified applications in different areas .


Chemical Reactions Analysis

Pyrazole derivatives undergo a variety of chemical reactions . These include addition and reduction, oxidation, condensation reactions with active methylene compounds, semicarbazide, thiosemicarbazide, and hydroxylamine, and reactions with amines . They also undergo Friedel-Crafts type reactions (Hydroxyalkylation) and other miscellaneous reactions .

Scientific Research Applications

Synthesis and Characterization

Coordination Complexes and Hydrogen Bonding Pyrazole-acetamide derivatives have been synthesized and characterized, revealing coordination complexes with Co(II) and Cu(II) ions. Notably, these complexes exhibit various hydrogen bonding interactions, contributing to their supramolecular architectures. Moreover, these ligands and complexes demonstrate significant antioxidant activity (Chkirate et al., 2019).

Hydrogen Bonding Patterns The study of N-benzyl-N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetamides has shed light on the hydrogen bonding patterns in these molecules. These interactions link the molecules into various dimensional structures, such as chains and sheets, through combinations of hydrogen bonds and C-H...pi(arene) hydrogen bonds (López et al., 2010).

Biological Activity

Anti-inflammatory Activity Certain derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl l-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide have shown significant anti-inflammatory activity, highlighting the potential of these compounds in medicinal applications (Sunder & Maleraju, 2013).

Anticonvulsant Activity Research on omega-(1H-imidazol-1-yl)-N-phenylalkanoic acid amide derivatives has identified compounds with notable anticonvulsant activity, which could be beneficial in developing treatments for seizures (Aktürk et al., 2002).

Anticancer Agents The synthesis and study of 5-methyl-4-phenyl thiazole derivatives as anticancer agents emphasize the therapeutic potential of these compounds. Some derivatives have shown selective cytotoxicity against human lung adenocarcinoma cells, indicating their relevance in cancer treatment (Evren et al., 2019).

Molecular Docking and Synthesis

Molecular Docking Studies A series of pyrazole-imidazole-triazole hybrids have been synthesized and evaluated for antimicrobial activity. The most active compounds demonstrate excellent potency, with their binding conformations ascertained through molecular docking studies. This highlights their potential in developing antimicrobial agents (Punia et al., 2021).

Future Directions

The future directions in the research of pyrazole derivatives, including “2-chloro-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]acetamide”, could involve the development of novel synthesis methods, exploration of their biological activities, and their potential applications in medicine and other fields .

Biochemical Analysis

Biochemical Properties

2-chloro-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]acetamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain enzymes, potentially inhibiting their activity. This interaction can lead to alterations in metabolic pathways and cellular processes. The compound’s ability to form hydrogen bonds and hydrophobic interactions with biomolecules is crucial for its biochemical activity .

Cellular Effects

The effects of this compound on cells are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles. Additionally, it may affect cellular metabolism by altering the activity of key metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their function. This binding can result in conformational changes in the target biomolecule, affecting its activity. Furthermore, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to a decrease in its activity. Long-term exposure to the compound can result in sustained changes in cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of metabolic pathways or inhibition of specific enzymes. At higher doses, it can cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Threshold effects have been observed, where the compound’s activity significantly changes at certain dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways. For example, the compound may inhibit or activate enzymes involved in the metabolism of specific substrates, leading to changes in metabolic flux or metabolite levels. These interactions can have significant effects on cellular metabolism and overall physiological function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it may localize to specific compartments or organelles, where it exerts its effects. The distribution of the compound within tissues can also influence its overall activity and effectiveness .

Subcellular Localization

The subcellular localization of this compound is important for its function. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the mitochondria, affecting cellular metabolism and energy production .

Properties

IUPAC Name

2-chloro-N-[(1-phenylpyrazol-4-yl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O/c13-6-12(17)14-7-10-8-15-16(9-10)11-4-2-1-3-5-11/h1-5,8-9H,6-7H2,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRVQAZRWHRUITH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C=N2)CNC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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